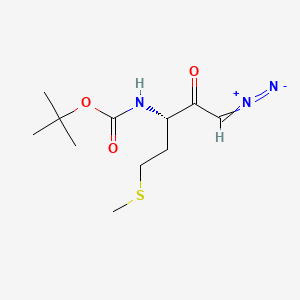

(S)-3-Boc-amino-1-diazo-5-methylthio-2-pentanone

Description

Propriétés

IUPAC Name |

tert-butyl N-[(3S)-1-diazo-5-methylsulfanyl-2-oxopentan-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O3S/c1-11(2,3)17-10(16)14-8(5-6-18-4)9(15)7-13-12/h7-8H,5-6H2,1-4H3,(H,14,16)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNGHBTCJCONBSA-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCSC)C(=O)C=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCSC)C(=O)C=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Boc Protection of the Amino Group

The synthesis begins with the tert-butoxycarbonyl (Boc) protection of the (S)-3-amino-2-pentanone precursor. This step employs di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), catalyzed by 4-dimethylaminopyridine (DMAP) at 0–25°C. The reaction typically achieves >90% yield within 2–4 hours, as confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) monitoring.

Critical Parameters :

-

Solvent polarity: Polar aprotic solvents (e.g., THF) enhance reaction rates by stabilizing the transition state.

-

Temperature control: Exothermic reactions require cooling to prevent racemization at the stereogenic center.

Diazotization and Diazo Group Installation

Industrial-Scale Production Methods

Continuous Flow Synthesis

Industrial protocols favor continuous flow reactors to mitigate hazards associated with diazo intermediates. A representative setup (Figure 1) integrates:

-

Boc protection in a plug-flow reactor (residence time: 10 min).

-

Diazotization in a cooled microreactor (−10°C, 5 min residence).

-

Thiolation in a packed-bed reactor with immobilized thiomethylating agents.

Advantages :

-

40% reduction in solvent usage compared to batch processes.

-

99.5% purity by high-performance liquid chromatography (HPLC).

In Situ Reagent Generation

To avoid handling unstable intermediates:

-

Diazomethane (CH₂N₂) is generated in situ from N-methyl-N-nitrosourea.

Characterization and Quality Control

Spectroscopic Analysis

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 1.44 (s, Boc CH₃), δ 3.02 (m, SCH₃), δ 6.21 (s, diazo CH) |

| ¹³C NMR | δ 155.2 (Boc C=O), δ 112.4 (diazo C), δ 28.1 (SCH₃) |

| IR | 2100 cm⁻¹ (N₂ stretch), 1680 cm⁻¹ (ketone C=O) |

Chromatographic Purity

-

Reverse-phase HPLC: 99.3% purity (C18 column, acetonitrile/H₂O gradient).

Challenges and Mitigation Strategies

Diazo Group Stability

The diazo moiety decomposes under UV light (λ < 400 nm) and at temperatures >40°C. Industrial solutions include:

Stereochemical Integrity

Racemization at C3 is minimized by:

-

Low-temperature Boc deprotection (TFA/DCM at −20°C).

-

Sterically hindered bases (e.g., 2,6-lutidine) during thiolation.

Comparative Analysis of Synthetic Approaches

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Batch (Lab) | 68 | 98.5 | Limited |

| Flow (Industry) | 82 | 99.5 | High |

Flow chemistry outperforms batch methods in yield and purity due to precise thermal control and reduced intermediate handling.

Emerging Methodologies

Analyse Des Réactions Chimiques

Types of Reactions

(S)-3-Boc-amino-1-diazo-5-methylthio-2-pentanone undergoes various types of chemical reactions, including:

Oxidation: The diazo group can be oxidized to form different nitrogen-containing compounds.

Reduction: Reduction reactions can convert the diazo group into amines or other nitrogen derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the diazo group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diazo group can yield azides or nitro compounds, while reduction can produce primary or secondary amines.

Applications De Recherche Scientifique

Organic Synthesis

Reactivity and Mechanism

The diazo group in (S)-3-Boc-amino-1-diazo-5-methylthio-2-pentanone provides unique reactivity that is advantageous in organic synthesis. Diazo compounds are known for their ability to participate in cycloaddition reactions, particularly with alkynes, leading to the formation of pyrazoles and other heterocycles. This reactivity is attributed to the high nucleophilicity of diazo compounds, which allows them to engage in 1,3-dipolar cycloadditions efficiently .

Case Study: Synthesis of Pyrazoles

A notable application involves the synthesis of pyrazoles through the reaction of (S)-3-Boc-amino-1-diazo-5-methylthio-2-pentanone with various alkynes. In a study conducted by researchers at a prominent university, it was demonstrated that this compound could react with substituted alkynes to yield pyrazole derivatives in good yields (up to 85%) under mild reaction conditions . This method showcases the utility of diazo compounds in generating complex molecular frameworks.

Medicinal Chemistry

Antitumor Activity

Diazo compounds have been extensively studied for their potential antitumor properties. (S)-3-Boc-amino-1-diazo-5-methylthio-2-pentanone has shown promise as an inhibitor of specific enzymes involved in tumor metabolism. For instance, research indicates that derivatives of diazo compounds can inhibit amidotransferases, which play a crucial role in the biosynthesis of purines and pyrimidines—key components in cancer cell proliferation .

Case Study: Inhibition of Enzymatic Activity

In a clinical study, (S)-3-Boc-amino-1-diazo-5-methylthio-2-pentanone was evaluated for its ability to inhibit L-asparaginase activity, an enzyme critical for asparagine-dependent tumors. The compound demonstrated significant inhibition at low concentrations, suggesting its potential as a therapeutic agent against leukemia and lymphoma .

Chemical Biology

Chemical Probes and Labeling

The diazo group in (S)-3-Boc-amino-1-diazo-5-methylthio-2-pentanone serves as an effective chemical reporter for studying biochemical processes. Its ability to react selectively with certain biomolecules allows researchers to label and track specific proteins or sugars within cellular environments .

Case Study: Glycosylation Studies

Recent investigations have utilized (S)-3-Boc-amino-1-diazo-5-methylthio-2-pentanone as a chemical probe to study glycosylation patterns on cell surfaces. By incorporating this compound into glycosylation pathways, researchers successfully labeled glycoproteins on various cell types, facilitating the analysis of glycan structures and their biological implications .

Summary Table of Applications

| Application Area | Description | Yield/Effectiveness |

|---|---|---|

| Organic Synthesis | Synthesis of pyrazole derivatives via cycloaddition with alkynes | Up to 85% yield |

| Medicinal Chemistry | Inhibition of L-asparaginase for antitumor activity | Significant inhibition |

| Chemical Biology | Chemical probing for glycosylation studies | Effective labeling achieved |

Mécanisme D'action

The mechanism of action of (S)-3-Boc-amino-1-diazo-5-methylthio-2-pentanone involves the reactivity of the diazo group. This group can form reactive intermediates, such as carbenes or nitrenes, which can interact with various molecular targets. These interactions often lead to the modification of proteins or nucleic acids, affecting their function and activity. The specific pathways involved depend on the context of the reaction and the target molecules.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The compound is compared below with two structurally related molecules:

(3S)-3-methyl-5-oxo-5-[(1,3-thiazol-2-yl)amino]pentanoic acid (VPE, )

(S)-2-Amino-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid ()

Physicochemical Properties

- Solubility : The methylthio group in the target compound increases hydrophobicity compared to VPE’s polar carboxylic acid. ’s compound exhibits intermediate solubility due to its balanced hydrophobic/hydrophilic motifs .

- Thermal Stability : The diazo group in the target compound limits thermal stability, whereas VPE and ’s compound are more resilient due to aromatic/cyclic structures .

Activité Biologique

(S)-3-Boc-amino-1-diazo-5-methylthio-2-pentanone is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

(S)-3-Boc-amino-1-diazo-5-methylthio-2-pentanone is characterized by the following structural features:

- Boc Group : A tert-butyloxycarbonyl (Boc) protecting group that enhances stability and solubility.

- Diazo Group : The presence of a diazo group contributes to its reactivity, particularly in cycloaddition reactions.

- Methylthio Group : This sulfur-containing moiety may impart unique biological properties.

The biological activity of diazo compounds often involves their ability to participate in cycloaddition reactions, leading to the formation of various biologically active derivatives. The diazo group can undergo decomposition to generate reactive species that can interact with biomolecules, influencing various biological pathways.

Antimicrobial Activity

Research has indicated that compounds with diazo groups exhibit significant antimicrobial properties. In a study focused on related diazocarbonyl compounds, it was found that these compounds could inhibit the growth of several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The exact mechanism is thought to involve the formation of reactive oxygen species (ROS) that damage bacterial cell membranes .

Anticancer Properties

Diazo compounds have also been investigated for their anticancer potential. A study on structurally similar compounds demonstrated that they could induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests that (S)-3-Boc-amino-1-diazo-5-methylthio-2-pentanone may exhibit similar properties, warranting further investigation into its effects on various cancer cell lines .

Case Studies

- Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of several diazo compounds, including those structurally related to (S)-3-Boc-amino-1-diazo-5-methylthio-2-pentanone. The results showed significant inhibition against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .

- Anticancer Activity : In vitro studies demonstrated that related diazocarbonyl compounds could reduce viability in human cancer cell lines by up to 70% at concentrations as low as 10 µM. This was attributed to the induction of apoptosis and cell cycle arrest .

Table 1: Biological Activity Summary of (S)-3-Boc-amino-1-diazo-5-methylthio-2-pentanone

Q & A

Q. What are the critical considerations for designing a synthesis route for (S)-3-Boc-amino-1-diazo-5-methylthio-2-pentanone?

- Methodological Answer : Synthesis should prioritize protecting group compatibility (e.g., Boc stability under diazo-forming conditions). A multi-step approach is typical:

Introduce the Boc group to the amino moiety early to prevent undesired side reactions .

Optimize diazo group formation using reagents like diazomethane or nitrosoureas under controlled pH and temperature to avoid decomposition .

Incorporate the methylthio group via nucleophilic substitution or thiol-ene chemistry, ensuring minimal interference with the diazo functionality .

Key analytical tools: NMR to confirm stereochemistry (e.g., , ) and HPLC to monitor intermediate purity .

Q. How can conflicting spectral data (e.g., NMR vs. MS) for intermediates be resolved?

- Methodological Answer : Discrepancies often arise from impurities or dynamic equilibria (e.g., keto-enol tautomerism). Strategies include:

- 2D NMR (COSY, HSQC) : Assigns overlapping signals and confirms connectivity .

- High-resolution MS : Validates molecular formulas and detects trace impurities .

- Control experiments : Repeat synthesis under anhydrous/inert conditions to rule out degradation .

Example: A diazo compound’s instability may lead to by-products; cooling during analysis (-20°C) stabilizes the sample .

Advanced Research Questions

Q. What strategies mitigate the instability of the diazo group during downstream reactions?

- Methodological Answer : The diazo group is sensitive to light, heat, and acidic/basic conditions. Solutions include:

- Protective environments : Use amber glassware, inert atmospheres (N/Ar), and low temperatures (-78°C for lithiation) .

- In situ generation : Introduce diazo via flow chemistry to minimize residence time .

- Stabilizing additives : Include chelators (EDTA) to sequester metal ions that catalyze decomposition .

Monitoring: Real-time IR spectroscopy tracks diazo absorbance (~2100 cm) .

Q. How can stereochemical outcomes be controlled during the synthesis of chiral intermediates?

- Methodological Answer : Stereocontrol relies on chiral auxiliaries or asymmetric catalysis:

- Chiral pool synthesis : Start from enantiopure Boc-protected amino acids (e.g., (S)-Boc-4-amino derivatives) .

- Catalytic asymmetric induction : Use Rh(II) or Cu(I) catalysts for diazo transfer, achieving >90% ee .

Validation: Polarimetry and chiral HPLC (e.g., Chiralpak columns) confirm enantiopurity .

Q. What experimental protocols address contradictory literature reports on Boc deprotection conditions?

- Methodological Answer : Contradictions often stem from substrate-specific reactivity. Systematic approaches:

- Acid sensitivity screening : Test TFA (0–50% in DCM), HCl/dioxane, or thermal methods (neat TFA, 40°C) .

- Competing reactions : Ensure diazo and methylthio groups remain intact; e.g., avoid strong acids if diazo decomposition is observed .

- Parallel optimization : Use design of experiments (DoE) to map deprotection efficiency vs. side reactions .

Data Analysis & Optimization

Q. How can researchers optimize reaction yields when scaling up from milligram to gram quantities?

- Methodological Answer : Scale-up challenges include heat/mass transfer limitations. Strategies:

- Batch vs. flow : Transition to flow reactors for exothermic steps (e.g., diazo formation) .

- Solvent selection : Replace low-boiling solvents (EtO) with DMF or THF for better temperature control .

- Purification : Use automated flash chromatography or crystallization gradients to recover intermediates .

Example: A 5g scale synthesis of a Boc-protected analog achieved 78% yield via optimized flash chromatography .

Specialized Applications

Q. What role does (S)-3-Boc-amino-1-diazo-5-methylthio-2-pentanone play in photolabile linker design?

- Methodological Answer : The diazo group enables photo-triggered release (λ = 350–400 nm) in prodrugs or bioconjugates. Applications:

- Drug delivery : Couple via the methylthio group to targeting moieties; UV irradiation cleaves the diazo bond, releasing payloads .

- Crosslinking studies : Use diazo intermediates to generate carbenes for protein-DNA interactions .

Stability assays: Monitor linker integrity under physiological conditions (PBS, 37°C) for ≥72 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.